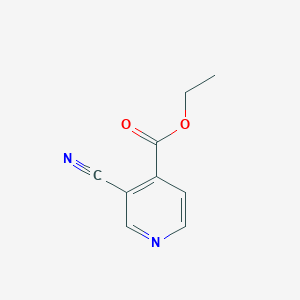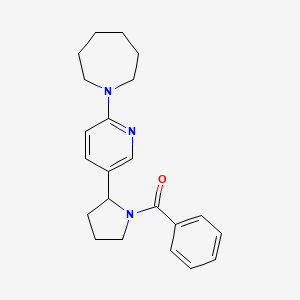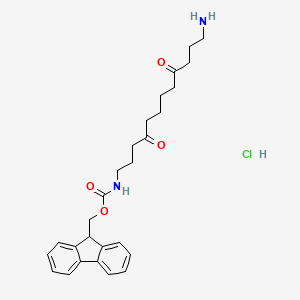
1-(Fmoc-amino)-4,9-dioxa-12-dodecanamineHCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Fmoc-amino)-4,9-dioxa-12-dodecanamineHCl is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This group is commonly used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of removal under basic conditions . The compound is characterized by its ability to form stable amide bonds, making it a valuable building block in the synthesis of complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Fmoc-amino)-4,9-dioxa-12-dodecanamineHCl typically involves the protection of the amine group with the Fmoc group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The reaction is usually carried out in an organic solvent like dioxane or dimethylformamide (DMF) to ensure complete solubility of the reactants.
Industrial Production Methods
In an industrial setting, the production of Fmoc-protected compounds often involves solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptides by sequentially adding amino acids to a growing chain anchored to a solid resin . The Fmoc group is removed using a solution of piperidine in DMF, which does not disturb the acid-labile linker between the peptide and the resin .
Análisis De Reacciones Químicas
Types of Reactions
1-(Fmoc-amino)-4,9-dioxa-12-dodecanamineHCl undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be introduced or removed through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in peptide bond formation, a key reaction in peptide synthesis.
Common Reagents and Conditions
Fmoc-Cl: Used for introducing the Fmoc group.
Piperidine: Used for removing the Fmoc group.
Major Products
The major products formed from these reactions include Fmoc-protected peptides and deprotected amines, which can be further utilized in various synthetic applications .
Aplicaciones Científicas De Investigación
1-(Fmoc-amino)-4,9-dioxa-12-dodecanamineHCl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of peptides and proteins for biological studies.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1-(Fmoc-amino)-4,9-dioxa-12-dodecanamineHCl primarily involves the protection and deprotection of amine groups. The Fmoc group is introduced to protect the amine during synthetic steps and is later removed to reveal the free amine for further reactions . This process is crucial in peptide synthesis, where the selective protection and deprotection of functional groups are necessary for the assembly of complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-amino acids: These compounds also feature the Fmoc protecting group and are used in peptide synthesis.
Boc-amino acids: These compounds use the tert-butyloxycarbonyl (Boc) group for protection, which is removed under acidic conditions.
Uniqueness
1-(Fmoc-amino)-4,9-dioxa-12-dodecanamineHCl is unique due to its specific structure, which includes both the Fmoc group and a dioxane moiety. This combination provides distinct properties, such as enhanced solubility and stability, making it particularly useful in certain synthetic applications .
Propiedades
Fórmula molecular |
C27H35ClN2O4 |
|---|---|
Peso molecular |
487.0 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N-(12-amino-4,9-dioxododecyl)carbamate;hydrochloride |
InChI |
InChI=1S/C27H34N2O4.ClH/c28-17-7-11-20(30)9-1-2-10-21(31)12-8-18-29-27(32)33-19-26-24-15-5-3-13-22(24)23-14-4-6-16-25(23)26;/h3-6,13-16,26H,1-2,7-12,17-19,28H2,(H,29,32);1H |
Clave InChI |
VGOFXZJDHNFDIC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(=O)CCCCC(=O)CCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


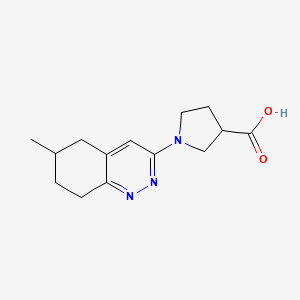
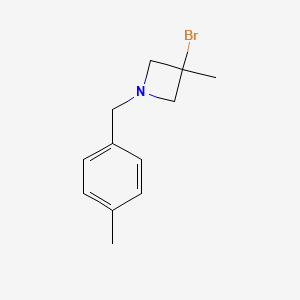
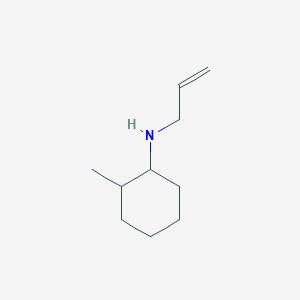
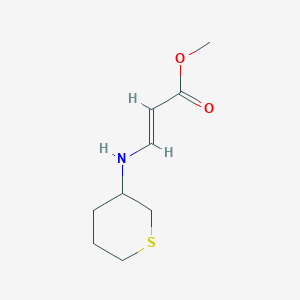
![(2S)-1-(tert-Butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B15231510.png)
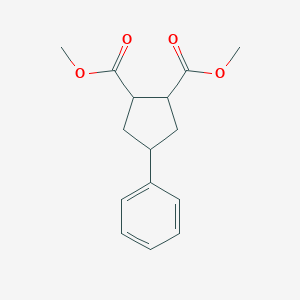
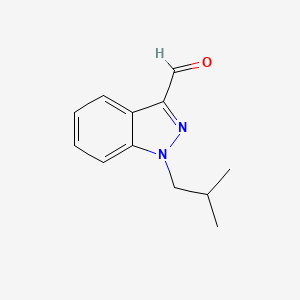
![5,7-Dichloro-2-(trifluoromethyl)thiazolo[5,4-d]pyrimidine](/img/structure/B15231521.png)

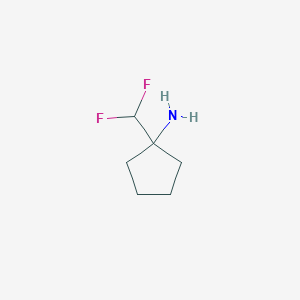
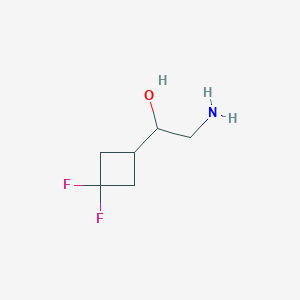
![3-(4-Isopropylphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15231545.png)
